molecular formula C7H8INO B14826303 4-Iodo-2-(methylamino)phenol

4-Iodo-2-(methylamino)phenol

Cat. No.: B14826303
M. Wt: 249.05 g/mol
InChI Key: IZTCWAYZCRIBHD-UHFFFAOYSA-N
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Description

4-Iodo-2-(methylamino)phenol is an aromatic organic compound characterized by the presence of an iodine atom, a methylamino group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-2-(methylamino)phenol can be synthesized through the direct iodination of 2-methylphenol in aqueous alcohol solvents. This process involves the action of a reagent prepared in situ from sodium hypochlorite and sodium iodide . Another method involves the preparation of the compound from 4-aminophenol via the diazonium salt, followed by iodination .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-(methylamino)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hypochlorite, sodium iodide, and other halogenating agents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, coupling reactions can lead to the formation of various substituted phenols .

Scientific Research Applications

4-Iodo-2-(methylamino)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Iodo-2-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The iodine and methylamino groups play a crucial role in its reactivity and binding affinity to various biological molecules. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2-(methylamino)phenol is unique due to the presence of both the iodine and methylamino groups, which confer distinct chemical properties and reactivity compared to other iodophenols. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

4-iodo-2-(methylamino)phenol

InChI

InChI=1S/C7H8INO/c1-9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,1H3

InChI Key

IZTCWAYZCRIBHD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)I)O

Origin of Product

United States

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